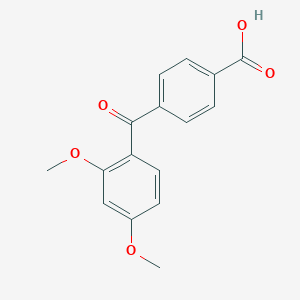

4-(2,4-Dimethoxybenzoyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

93012-65-8 |

|---|---|

Molecular Formula |

C16H14O5 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

4-(2,4-dimethoxybenzoyl)benzoic acid |

InChI |

InChI=1S/C16H14O5/c1-20-12-7-8-13(14(9-12)21-2)15(17)10-3-5-11(6-4-10)16(18)19/h3-9H,1-2H3,(H,18,19) |

InChI Key |

UQGVGCDGERBHCR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O)OC |

Origin of Product |

United States |

Crystallography and Solid State Architectural Analysis of 4 2,4 Dimethoxybenzoyl Benzoic Acid and Its Analogues

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the absolute structure of crystalline compounds. This powerful technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a detailed three-dimensional portrait of the molecule. For analogues of 4-(2,4-dimethoxybenzoyl)benzoic acid, such as 2,4-dimethoxybenzoic acid, SCXRD studies have been instrumental in elucidating their molecular conformation. bohrium.com

| Compound | Crystal System | Space Group | Reference |

| 2,4-Dimethoxybenzoic acid | Monoclinic | P2₁/a | rsc.org |

| 4-Methoxybenzoic acid | Monoclinic | P2₁/a | rsc.org |

| Etoricoxib-benzoic acid (1/1) | - | - | nih.gov |

This table presents crystallographic data for selected analogues and co-crystals, highlighting the role of SCXRD in structural elucidation.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a versatile and non-destructive analytical technique used to identify crystalline phases and to assess the purity of a crystalline sample. While SCXRD provides the absolute structure of a single crystal, PXRD is invaluable for analyzing polycrystalline materials. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline solid.

For new crystalline forms, including co-crystals and polymorphs of benzoic acid derivatives, PXRD is often the first step in characterization. nih.gov It can confirm the formation of a new crystalline phase that is distinct from the starting materials. nih.gov High-resolution PXRD, particularly using synchrotron sources, can even be employed for ab initio crystal structure determination when suitable single crystals cannot be obtained. nih.gov This method has been successfully used to solve the crystal structures of complex pharmaceutical co-crystals. nih.gov The comparison of experimental PXRD patterns with those calculated from single-crystal data is a standard method for confirming the bulk identity of a synthesized crystalline material.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of solid materials. For this compound and its analogues, a variety of non-covalent interactions play a pivotal role in defining their solid-state architecture.

Hydrogen bonds are among the strongest and most directional intermolecular interactions, often dominating the crystal packing of molecules containing hydroxyl and carboxyl functional groups. In the crystal structures of benzoic acid and its derivatives, the carboxylic acid groups typically form robust hydrogen-bonded dimers, creating a characteristic supramolecular synthon. rsc.orgresearchgate.netmdpi.com

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| O—H⋯O | Carboxyl OH | Carbonyl O | 2.6 - 2.7 |

| O—H⋯N | Carboxyl OH | Pyridine N | ~2.6 |

This interactive table summarizes common hydrogen bonding motifs observed in benzoic acid derivatives.

C-H⋯π interactions involve the interaction of a C-H bond with the electron-rich π-system of an aromatic ring. These interactions are important in guiding the stacking of aromatic rings in the crystal lattice. The analysis of these weak interactions is crucial for a complete understanding of the supramolecular architecture, as they can influence molecular conformation and the fine details of the crystal packing. doaj.org The presence and geometry of these interactions can be inferred from crystallographic data by analyzing short contact distances and specific geometric arrangements.

In analogues of this compound that incorporate halogen atoms, halogen bonding can be an important structure-directing interaction. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as an oxygen or nitrogen atom. The strength of this interaction depends on the polarizability of the halogen atom, increasing in the order F < Cl < Br < I.

Quantitative Analysis of Intermolecular Contacts via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space of that molecule from the space of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions of close intermolecular contacts.

This analysis provides a quantitative breakdown of the different types of intermolecular contacts present in the crystal. For example, it can quantify the percentage contribution of O⋯H, H⋯H, C⋯H, and other contacts to the total Hirshfeld surface area. nih.govnih.gov The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a unique summary of the intermolecular interactions for a given crystal structure. nih.gov This quantitative approach allows for a detailed comparison of the packing motifs in different polymorphs or between related compounds, offering valuable insights into the nature and relative importance of the various intermolecular forces at play. eurjchem.comresearchgate.net For instance, in the crystal structure of a co-crystal involving 4-fluorobenzoic acid, Hirshfeld analysis revealed the intricate system of N–H···O and O-H···O hydrogen bonds that stabilize the supramolecular structure. eurjchem.com

| Contact Type | Percentage Contribution (Example) |

| H⋯O/O⋯H | 37.0% |

| H⋯H | 26.3% |

| H⋯C/C⋯H | 18.5% |

| C⋯O/O⋯C | 9.5% |

This table provides an example of the quantitative data obtained from Hirshfeld surface analysis for a related compound, illustrating the relative contributions of different intermolecular contacts. nih.gov

Determination of Lattice and Intermolecular Interaction Energies (e.g., PIXEL Method)jocpr.com

The stability and packing of molecules within a crystal lattice are governed by a complex interplay of intermolecular forces. A quantitative understanding of these interactions is crucial for predicting and interpreting the solid-state architecture of crystalline materials. The PIXEL method, a semi-empirical approach, provides a detailed and chemically intuitive breakdown of intermolecular interaction energies, offering valuable insights into the forces that dictate crystal packing. This method calculates the lattice energy by summing the interaction energies between a central molecule and all surrounding molecules within a specified cluster radius. The total interaction energy is partitioned into four physically meaningful components: Coulombic, polarization, dispersion, and repulsion energies.

Core Principles of the PIXEL Method

The PIXEL method is founded on the principle of partitioning the molecular electron density into a grid of small, cubical volume elements, or "pixels". The interaction energy between two molecules is then calculated as the sum of interactions between all pairs of pixels, one from each molecule. This approach allows for a more nuanced representation of the charge distribution compared to simpler atom-centered point-charge models. The calculation of intermolecular and lattice energies involves several key steps:

Quantum Chemical Calculation: An ab initio quantum chemical calculation, typically at the MP2/6-31G** level of theory, is performed to obtain the electron density of an isolated molecule.

Energy Partitioning: The PIXEL method then utilizes this electron density to compute the individual energy components:

Coulombic Energy (E_coul): Represents the classical electrostatic interactions between the static charge distributions of the molecules.

Polarization Energy (E_pol): Accounts for the induction effects, where the charge distribution of one molecule is distorted by the electric field of another.

Dispersion Energy (E_disp): Arises from the instantaneous fluctuations in electron density, leading to attractive forces.

Repulsion Energy (E_rep): Represents the short-range Pauli repulsion that prevents molecules from occupying the same space.

The total intermolecular interaction energy (E_tot) is the sum of these four components:

E_tot = E_coul + E_pol + E_disp + E_rep

The lattice energy of a crystal is then approximated by summing the interaction energies between a central molecule and all its neighbors within a defined radius, which is typically around 12 to 20 Å.

Application to Analogous Systems

While specific PIXEL calculations for this compound are not available in the reviewed literature, studies on other substituted benzoic acids and aromatic compounds demonstrate the utility of this method. For instance, in the crystal structure of 2-([(4-([acetylamino]sulfonyl)phenyl)amino]carbonyl)benzoic acid, PIXEL calculations were used to quantify the intermolecular interaction energies, revealing the dominant contributions to the crystal packing. The calculations identified the strongest hydrogen bonds and stacking interactions, correlating them with the lowest (most favorable) interaction energies.

For a hypothetical analysis of this compound or its analogues, such as 2,4-dimethoxybenzoic acid, one would expect the carboxylic acid groups to form strong hydrogen-bonded dimers, a common motif in benzoic acid derivatives. These interactions would be characterized by a significant and favorable Coulombic energy contribution. Additionally, the aromatic rings would likely engage in π-stacking interactions, which are primarily driven by dispersion forces. The methoxy (B1213986) groups could also participate in weaker C-H···O interactions, further stabilizing the crystal lattice.

Illustrative Data Table for PIXEL Analysis

The following is a representative, interactive data table illustrating the type of information that would be generated from a PIXEL calculation for a given molecular pair in a crystal lattice. Note: The values presented here are hypothetical and for illustrative purposes only, as specific experimental or calculated data for this compound was not found.

| Molecular Pair | Symmetry Operator | Distance (Å) | E_coul (kJ/mol) | E_pol (kJ/mol) | E_disp (kJ/mol) | E_rep (kJ/mol) | E_tot (kJ/mol) |

| Dimer | x, -y+1, z | 3.5 | -50.2 | -15.8 | -25.6 | 20.1 | -71.5 |

| Stack | x+1, y, z | 3.8 | -5.1 | -2.3 | -40.7 | 15.4 | -32.7 |

| Contact 1 | -x, y, -z+1 | 4.2 | -8.9 | -3.1 | -12.5 | 5.3 | -19.2 |

| Contact 2 | x, y-1, z | 5.1 | -3.4 | -1.0 | -8.2 | 2.1 | -10.5 |

Such a detailed energetic breakdown is invaluable for understanding the subtle balance of forces that dictates the adoption of a specific polymorphic form and for rationalizing the physicochemical properties of the solid state.

Reactivity and Chemical Transformations of 4 2,4 Dimethoxybenzoyl Benzoic Acid and Its Moieties

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group in 4-(2,4-dimethoxybenzoyl)benzoic acid is a prime site for nucleophilic acyl substitution reactions, allowing for the synthesis of a variety of derivatives such as esters and amides.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. Given the potential for steric hindrance from the bulky dimethoxybenzoyl group, reaction conditions may require optimization. Alternative methods for esterification of sterically hindered acids include the use of activating agents.

| Reaction | Reagents | Product | Notes |

| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Corresponding Ester | Equilibrium-driven reaction; may require excess alcohol or removal of water. |

| Acyl Chloride Formation followed by Alcoholysis | Thionyl Chloride (SOCl₂), followed by Alcohol | Corresponding Ester | Two-step process, often providing higher yields for hindered acids. |

Amidation: The formation of amides from the carboxylic acid functionality typically requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Direct reaction with an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Common methods involve the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or the use of coupling agents.

| Reaction | Reagents | Product | Notes |

| Acyl Chloride Formation followed by Aminolysis | Thionyl Chloride (SOCl₂), followed by Primary or Secondary Amine | Corresponding Amide | A versatile and widely used method for amide bond formation. |

| Carbodiimide-Mediated Coupling | Amine, Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Corresponding Amide | Proceeds through a highly reactive O-acylisourea intermediate. acs.org |

| Titanium(IV) Chloride Mediated Amidation | Amine, TiCl₄, Pyridine | Corresponding Amide | Effective for the direct condensation of carboxylic acids and amines. researchgate.net |

Transformations Involving the Benzoyl Ketone Group

The diaryl ketone functionality in this compound is susceptible to reduction reactions, which can yield either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: The carbonyl group can be reduced to a secondary alcohol using hydride-based reducing agents.

| Reducing Agent | Product | Selectivity and Notes |

| Sodium Borohydride (NaBH₄) | 4-(Hydroxy(2,4-dimethoxyphenyl)methyl)benzoic acid | A mild and selective reagent for the reduction of ketones in the presence of carboxylic acids. |

| Lithium Aluminum Hydride (LiAlH₄) | Will reduce both the ketone and the carboxylic acid | A powerful reducing agent that is not selective for the ketone in this molecule. |

Reduction to Methylene Group (Deoxygenation): Complete removal of the carbonyl oxygen to form a methylene bridge can be accomplished through several classical methods. These reactions are particularly useful for synthesizing diarylmethane derivatives.

| Reaction | Reagents | Product | Notes |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), Strong Base (e.g., KOH or KOtBu), High-boiling solvent (e.g., ethylene (B1197577) glycol) | 4-(2,4-Dimethoxybenzyl)benzoic acid | Proceeds via a hydrazone intermediate under harsh basic conditions. curresweb.com |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Concentrated Hydrochloric Acid (HCl) | 4-(2,4-Dimethoxybenzyl)benzoic acid | Occurs under strongly acidic conditions and is particularly effective for aromatic ketones. curresweb.com |

Reactivity of the Dimethoxy-Substituted Aromatic Ring

The aromatic ring bearing the two methoxy (B1213986) groups is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the methoxy groups. Conversely, the benzoyl group attached to the other ring is an electron-withdrawing and deactivating group.

The directing effects of the substituents on the dimethoxy-substituted ring are paramount in determining the regioselectivity of electrophilic substitution reactions. Both methoxy groups are ortho, para-directing and strongly activating. The incoming electrophile will be directed to the positions ortho and para to these groups. In the case of the 2,4-dimethoxy arrangement, the positions of highest electron density and therefore most susceptible to electrophilic attack are C3, C5, and C6. Steric hindrance from the adjacent benzoylbenzoic acid moiety may influence the distribution of isomers.

| Position | Activating/Deactivating Influence | Predicted Reactivity |

| C3 | Ortho to 2-methoxy group | Activated |

| C5 | Para to 2-methoxy group and ortho to 4-methoxy group | Highly Activated |

| C6 | Ortho to both the benzoyl group and the 2-methoxy group | Sterically hindered and electronically influenced by both groups |

The benzoyl group on the other ring deactivates it towards electrophilic substitution and directs incoming electrophiles to the meta position. researchgate.net

Debenzylation Chemistry of 2,4-Dimethoxybenzyl Protected Groups

The 2,4-dimethoxybenzyl (DMB) group is a valuable protecting group for alcohols, amines, and other functional groups in organic synthesis due to its relative stability and the specific conditions under which it can be cleaved. The dimethoxy substitution makes the benzyl (B1604629) group more electron-rich and thus more susceptible to oxidative cleavage compared to a simple benzyl group.

Oxidative Cleavage: The DMB group can be selectively removed in the presence of other protecting groups that are sensitive to hydrogenolysis or strong acids.

| Reagent | Conditions | Substrate Scope |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Anhydrous dichloromethane, often with a small amount of water | Effective for DMB ethers and esters. |

| Cerium(IV) Ammonium Nitrate (CAN) | Acetonitrile (B52724)/water | Can be used for the deprotection of DMB ethers. |

Acidic Cleavage: The DMB group can also be removed under acidic conditions, often milder than those required for other benzyl-type protecting groups.

| Reagent | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane, room temperature | Commonly used for the cleavage of DMB ethers and esters. |

| Iron(III) Chloride (FeCl₃) | Acetonitrile or Dichloromethane | Catalyzes the deprotection of 2,4-dimethoxyphenylmethyl (DMPM) protected alcohols and carboxylic acids. |

Exploration of Tautomeric Forms (for related thiourea (B124793) derivatives containing relevant functionalities)

Thiourea derivatives are known to exhibit tautomerism. When a benzoyl group is incorporated to form a benzoylthiourea, the potential for different tautomeric forms increases. For a hypothetical thiourea derivative of this compound, where the carboxylic acid is converted to a thiourea moiety, several tautomeric equilibria can be envisioned.

The primary tautomerism in thioureas is the thione-thiol equilibrium.

Thione-Thiol Tautomerism:

Thione form: Characterized by a C=S double bond.

Thiol form (isothiourea): Characterized by a C=N double bond and an S-H single bond.

In N-benzoylthiourea derivatives, the presence of the carbonyl group introduces the possibility of keto-enol tautomerism involving the benzoyl moiety. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.

Furthermore, intramolecular hydrogen bonding can play a significant role in stabilizing certain tautomers. For instance, a hydrogen bond can form between the N-H proton of the thiourea and the carbonyl oxygen of the benzoyl group, or between the S-H proton in the thiol form and a nitrogen atom.

| Tautomeric Form | Key Structural Features | Stabilizing Factors |

| Keto-thione | C=O and C=S double bonds | Common form in the solid state for many benzoylthioureas. |

| Enol-thione | C=C-OH and C=S double bonds | May be stabilized by intramolecular hydrogen bonding and conjugation. |

| Keto-thiol | C=O double bond and C=N double bond with S-H group | Less common but contributes to the overall equilibrium. |

| Enol-thiol | C=C-OH and C=N double bonds with S-H group | Represents a further tautomeric possibility. |

The specific equilibrium for a thiourea derivative of this compound would be complex, with the various tautomers potentially coexisting in solution. Spectroscopic techniques such as NMR and IR are instrumental in studying these tautomeric equilibria.

Advanced Applications in Materials Science and Chemical Engineering Non Therapeutic

Role as Versatile Chemical Building Blocks in Organic Synthesis

Benzoic acid and its derivatives are fundamental precursors in the synthesis of a wide array of more complex molecules. preprints.org The presence of both a carboxylic acid and a ketone functional group in 4-(2,4-Dimethoxybenzoyl)benzoic acid imparts a bifunctionality that allows for a diverse range of chemical modifications. This makes it a valuable intermediate for constructing intricate molecular architectures.

One notable application of similar benzoylbenzoic acid structures is in the synthesis of novel polymers. For instance, 2-[4-(2,6-dimethylphenoxy)benzoyl]benzoic acid has been successfully utilized as a monomer to create new polyarylenephthalides. These polymers are of particular interest for designing materials with unique electrophysical properties. researchgate.net This suggests a potential pathway for this compound to be employed in the development of high-performance polymers.

Furthermore, benzoic acid derivatives are instrumental in the synthesis of various heterocyclic compounds. nih.govmdpi.com The reactivity of the carboxylic acid and ketone groups can be exploited to construct ring systems that are core components of many functional materials. The specific substitution pattern of this compound can influence the electronic properties and reactivity of these resulting heterocyclic systems.

The versatility of benzoic acid derivatives as building blocks is also evident in their use as precursors for benzoquinones, which are important dienophiles in Diels-Alder cycloaddition reactions for the synthesis of complex structures like anthracyclinones. ijnrd.org The dimethoxybenzoyl moiety in the target compound could be strategically modified to influence the electronic nature of such subsequent reactions.

Theoretical Exploration for Optoelectronic Device Applications

The exploration of novel organic materials for optoelectronic applications is a rapidly advancing field. Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the electronic and optical properties of molecules before their synthesis, thus guiding the design of new materials. While specific theoretical studies on this compound are not extensively documented, the principles of computational chemistry provide a framework for understanding its potential.

Theoretical studies on related benzoic acid derivatives and other organic molecules for optoelectronics typically focus on key parameters that govern device performance. These include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO energy gap, and reorganization energies. The HOMO and LUMO levels are crucial for determining the efficiency of charge injection and transport in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

Computational modeling can also predict the charge transport properties of materials. By calculating the reorganization energies for both holes and electrons, it is possible to estimate whether a material is better suited for hole transport, electron transport, or exhibits bipolar transport capabilities. This information is vital for designing the architecture of multilayer optoelectronic devices.

Coordination Chemistry and Ligand Design (for related thiourea (B124793) derivatives with relevant donor atoms)

Thiourea derivatives are a class of compounds known for their rich coordination chemistry, owing to the presence of nitrogen, oxygen, and sulfur donor atoms. These atoms can chelate with a variety of metal ions, leading to the formation of stable complexes with interesting structural and functional properties. Thiourea derivatives of this compound can be synthesized and utilized as versatile ligands in coordination chemistry.

The synthesis of such derivatives typically involves the conversion of the carboxylic acid group of this compound into a benzoyl isothiocyanate intermediate. This intermediate can then react with various amines to yield the corresponding N-acylthiourea derivatives. nih.gov The resulting ligands would possess a combination of hard (oxygen from the carbonyl and methoxy (B1213986) groups) and soft (sulfur from the thiourea group) donor atoms, as well as nitrogen donors.

This diverse set of donor atoms allows for a range of coordination modes with different metal centers. The hard oxygen donors would preferentially coordinate with hard metal ions, while the soft sulfur donor would favor coordination with soft metal ions, according to the Hard and Soft Acids and Bases (HSAB) principle. The nitrogen atoms of the thiourea moiety can also participate in coordination.

The resulting metal complexes can have potential applications in various fields, including catalysis and materials science. The specific stereochemistry and electronic properties of the complexes will be dictated by the nature of the metal ion and the coordination geometry imposed by the ligand. The bulky dimethoxybenzoyl group may also play a role in influencing the steric environment around the metal center, which can be a useful feature in designing catalysts with specific selectivities.

| Donor Atom | Potential Coordination Behavior |

| Oxygen (Carbonyl) | Hard donor, can coordinate to a variety of metal ions. |

| Oxygen (Methoxy) | Can participate in chelation, forming stable ring structures with metal ions. |

| Sulfur (Thiourea) | Soft donor, shows a high affinity for soft metal ions like copper and mercury. |

| Nitrogen (Thiourea) | Can act as a donor atom, contributing to the overall coordination number of the metal center. |

Use as Auxiliaries in C-O and C-S Bond Formation

The formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds are fundamental transformations in organic synthesis, crucial for the preparation of a vast number of pharmaceuticals, agrochemicals, and functional materials. While not extensively documented as a direct auxiliary, the structural motifs within this compound are relevant to reactions that form these bonds, such as the Ullmann condensation.

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, thiols, or amines to form C-O, C-S, and C-N bonds, respectively. wikipedia.org Benzoic acid derivatives can play a role in these reactions, often as the substrate itself. For example, the coupling of an o-bromobenzoic acid with diketones and malonates in the presence of a copper catalyst is a known transformation. nih.gov

In the context of modern cross-coupling chemistry, the carboxylic acid group of this compound can act as a directing group in C-H activation reactions, facilitating the formation of new bonds at a specific position on the aromatic ring. nih.gov While this is not a direct auxiliary role in C-O or C-S bond formation, it highlights how the functional groups of the molecule can be used to control reactivity in complex synthetic sequences that may include such bond formations.

Furthermore, in the broader context of ligand-assisted catalysis, benzoic acid derivatives can act as ligands for the metal catalyst. researchgate.net The coordination of the carboxylate group to the metal center can modulate the catalyst's electronic properties and steric environment, thereby influencing the efficiency and selectivity of the C-O or C-S coupling reaction. The specific electronic effects of the dimethoxybenzoyl substituent could further tune the properties of the benzoic acid as a ligand.

The Hurtley reaction, a variation of the Ullmann condensation, involves the coupling of o-bromobenzoic acid with β-dicarbonyl compounds, catalyzed by copper. researchgate.net This underscores the utility of benzoic acid derivatives in copper-catalyzed cross-coupling reactions.

| Reaction Type | Role of Benzoic Acid Derivative |

| Ullmann Condensation | Can act as a substrate (e.g., halo-substituted benzoic acid). nih.govmdpi.com |

| C-H Activation | The carboxylate group can serve as a directing group to guide bond formation. nih.gov |

| Ligand-Assisted Catalysis | The benzoic acid can function as a ligand to the metal catalyst, influencing the reaction outcome. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.